Scutebata B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

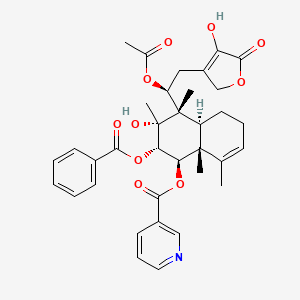

Scutebata B is a natural diterpenoid found in the herbs of Scutellaria barbata D.Don . It’s a neoclerodane diterpenoid isolated from the whole plant of Scutellaria barbata .

Synthesis Analysis

The synthesis of Scutebata B involves complex chemical reactions. The NMR Spin Systems of Scutellaria 8β,13-Epoxy-neo-clerod-3-en-15,16-olides and Revision of 1H and 13C NMR Spectra Reported Data provides a review of NMR spectroscopic structural elucidation data of new compounds isolated from Scutellaria species .Molecular Structure Analysis

Scutebata B has a molecular weight of 633.68 and a formula of C35H39NO10 . The molecular structure of Scutebata B is complex, with a SMILES representation as follows:CC (O [C@H] ( [C@] ( [C@] (CCC=C1C) ( [H]) [C@]1 ( [C@H]2OC (C3=CN=CC=C3)=O)C) ( [C@@] (O) ( [C@H]2OC (C4=CC=CC=C4)=O)C)C)CC (COC5=O)=C5O)=O . Physical And Chemical Properties Analysis

Scutebata B has a molecular weight of 633.68 and a formula of C35H39NO10 . It’s a powder and should be stored under the recommended conditions in the Certificate of Analysis .Scientific Research Applications

Cancer Treatment

Scutebata B, a diterpenoid from Scutellaria barbata, has been found to induce tumour-selective cytotoxicity . It works by inducing dose-dependent apoptosis, specifically in cancer cells . This makes it a promising compound for the treatment of various types of cancers.

Inhibitor of Apoptosis Proteins (IAPs) Regulation

Scutebata B has been found to down-regulate pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . This suggests that Scutebata B could be used to control the process of apoptosis in cell death-evading cancer cells .

Traditional Medicine

Scutellaria barbata, the plant from which Scutebata B is derived, has been traditionally prescribed for the treatment of cancers . This highlights the potential of Scutebata B in traditional medicine practices.

Cytotoxic Activities

Neoclerodane diterpenoids from Scutellaria barbata, including Scutebata B, have been found to exhibit cytotoxic activities . This suggests potential applications in the development of drugs with cytotoxic properties.

Pest Control

Species of the genus Scutellaria, from which Scutebata B is derived, are known to be the source of the most potent neo-clerodane insect antifeedants . This suggests that Scutebata B could potentially be used as an ecologically acceptable agent for pest control .

Mechanism of Action

Target of Action

Scutebata B, a neoclerodane diterpenoid isolated from the whole plant of Scutellaria barbata , primarily targets cancer cells . It has shown cytotoxic activities with IC50 values of 10.27~28.48 μM . The specific cancer cell lines targeted include LoVo cell, SMMC-7721 cell, MCF-7 cell, and HCT-116 cell .

Mode of Action

Scutebata B interacts with its targets by inducing dose-dependent apoptosis . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . It is proposed that Scutebata B works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Scutebata B is the apoptosis pathway . By down-regulating pro-survival proteins and IAP regulating proteins, Scutebata B promotes apoptosis, leading to the death of cancer cells .

Result of Action

The primary result of Scutebata B’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially slows the progression of the disease .

Future Directions

properties

IUPAC Name |

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO10/c1-20-11-9-15-25-33(20,3)28(45-31(40)23-14-10-16-36-18-23)29(46-30(39)22-12-7-6-8-13-22)35(5,42)34(25,4)26(44-21(2)37)17-24-19-43-32(41)27(24)38/h6-8,10-14,16,18,25-26,28-29,38,42H,9,15,17,19H2,1-5H3/t25-,26-,28-,29-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRCLNAMSQXGTL-MJSWBYPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scutebata B | |

Q & A

Q1: What is known about the cytotoxic activity of Scutebata B?

A1: Scutebata B, a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata D. Don, has demonstrated moderate cytotoxic activity against several human cancer cell lines. These include LoVo, SMMC-7721, HCT-116, and MCF-7 cell lines, with IC50 values ranging from 5.31 to 28.5 μM. [, ] This suggests that Scutebata B may have potential as an anti-cancer agent, but further research is needed to fully understand its mechanism of action and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-benzodioxol-5-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)